

A Comparative Analysis of Dilauramidoglutamide Lysine in Enhancing Intestinal and Dermal Permeability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilauramidoglutamide lysine*

Cat. No.: *B12765534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of comparative studies on Sodium **Dilauramidoglutamide Lysine** (DLGL), a gemini surfactant, against other permeability enhancers. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, offers an objective comparison of its performance in both intestinal and dermal applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies involving Sodium **Dilauramidoglutamide Lysine** (DLGL), also referred to as SLG-30 in some studies.

Intestinal Permeability Enhancement

Table 1: Comparative Efficacy of SLG-30 in Enhancing Intestinal Absorption of 5(6)-Carboxyfluorescein (CF) in Rats (in situ closed-loop method)

Treatment Group	Concentration	Area Under the Curve (AUC _{0 → 240 min}) (µg·h/mL)	Fold Increase vs. Control
Control	-	1.5 ± 0.3	1.0
SLG-30	0.5% (v/v)	24.0 ± 4.8	16.0
Sodium Glycocholate (NaGC)	1% (w/v)	6.8 ± 1.2	4.5

Table 2: Effect of SLG-30 and Other Surfactants on Transepithelial Electrical Resistance (TEER) of Caco-2 Cell Monolayers

Treatment	Concentration	TEER (% of initial value after 120 min)
Control	-	~100%
SLG-30	0.005% (w/v)	Significantly decreased
SLG-30	0.01% (w/v)	Significantly decreased
SLG-30	0.05% (w/v)	Significantly decreased
Sodium Laurate	0.05% (w/v)	Significantly reduced without recovery
Sodium Glycocholate (NaGC)	0.1% (w/v)	Almost no effect
Sodium Glycocholate (NaGC)	1% (w/v)	Significantly decreased with recovery

Table 3: Cell Membrane Damage Assessment via Lactate Dehydrogenase (LDH) Release from Caco-2 Cells

Treatment	Concentration	LDH Activity (% of control)
Control	-	100
SLG-30	0.005% - 0.05% (w/v)	No significant increase
Sodium Laurate	0.05% (w/v)	Significant increase

Dermal Permeability Enhancement

Table 4: Comparative Efficacy of DLGL in Enhancing Skin Penetration of L-ascorbic acid 2-glucoside (AAG) using a 3D Cultured Human Skin Model

Treatment Group	Penetration Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)	Fold Increase vs. Control	AAG Amount in Skin (% of total dose)	AAG Amount in Receptor (% of total dose)
Control	-	1.00	7.23%	1.06%
DLGL	-	12.56	21.78%	3.19%
Sodium Lauramidoglutamide (LG)	-	69.29	8.13%	21.00%

These data indicate that while Sodium Lauramidoglutamide (LG) leads to a higher overall penetration flux, DLGL significantly increases the accumulation of the active compound within the skin.[\[1\]](#)

Experimental Protocols

In Situ Closed-Loop Method for Intestinal Absorption

This in vivo method assesses the intestinal absorption of a compound in a specific segment of the small intestine of an anesthetized rat.

- Animal Preparation: Male Wistar rats are anesthetized, and the abdomen is opened via a midline incision.

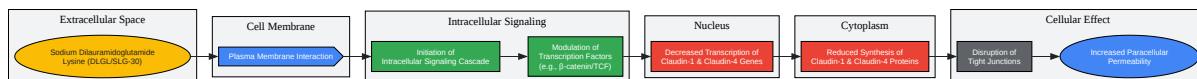
- **Intestinal Loop Formation:** A segment of the jejunum (typically 10 cm) is isolated, and cannulas are inserted at both ends. The cannulated segment is then gently washed with saline to remove any residual contents.
- **Drug Administration:** The drug solution (e.g., 5(6)-carboxyfluorescein) with or without the absorption enhancer (e.g., 0.5% SLG-30) is introduced into the closed loop.
- **Blood Sampling:** Blood samples are collected from the jugular vein at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes).
- **Analysis:** The concentration of the drug in the plasma is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC). The area under the plasma concentration-time curve (AUC) is then calculated to quantify the extent of absorption.

Caco-2 Cell Permeability Assay

This *in vitro* model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

- **Cell Culture:** Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.
- **TEER Measurement:** The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with high TEER values (typically $>300 \Omega \cdot \text{cm}^2$) are used for the permeability studies.
- **Permeability Study:** The test compound, with and without the enhancer, is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport.
- **LDH Assay:** To assess cell membrane damage, the release of lactate dehydrogenase (LDH) into the culture medium is measured using a commercially available kit.

In Vitro Skin Permeation Study using Franz Diffusion Cells

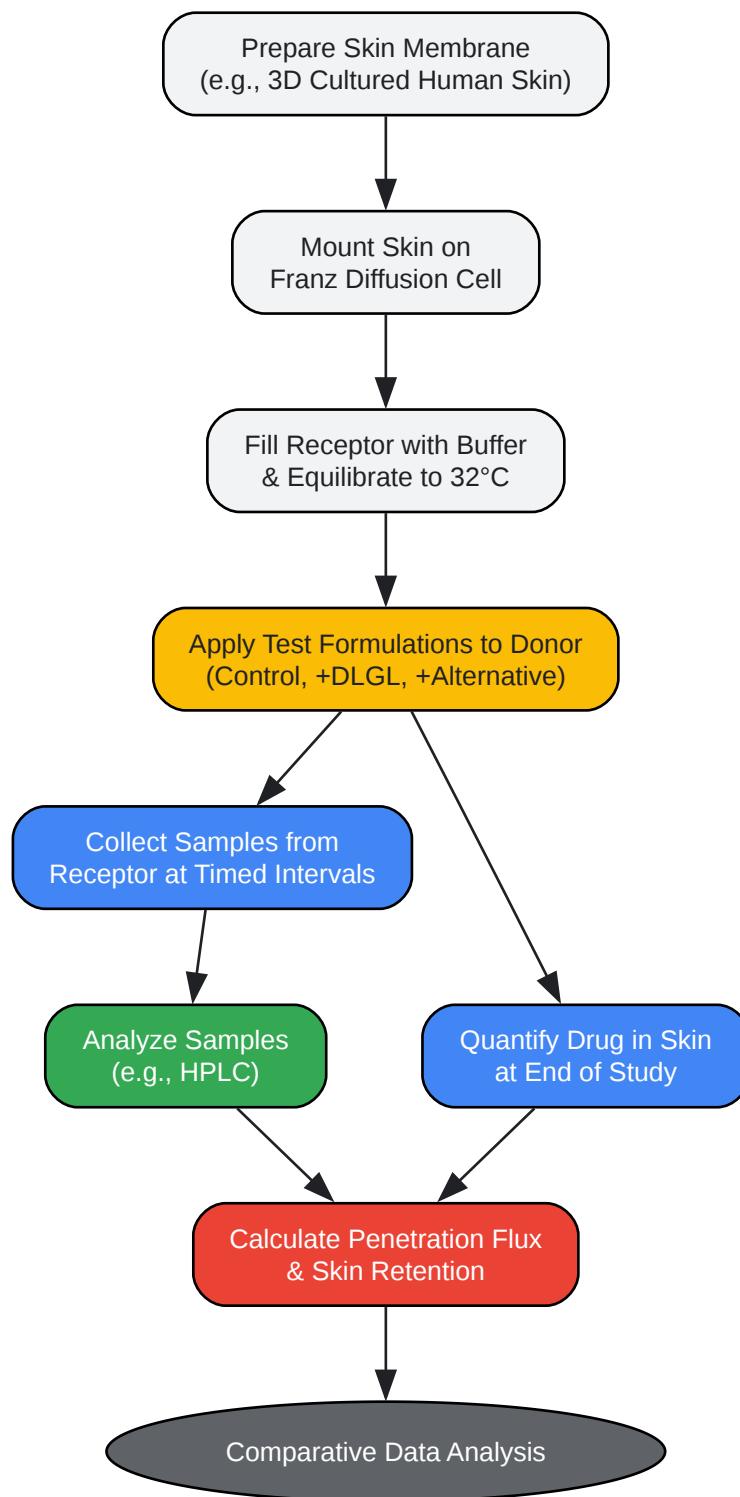

This in vitro method is used to evaluate the permeation of a substance through a skin membrane.

- Membrane Preparation: A three-dimensional cultured human skin model (e.g., TESTSKIN™ LSE-high) is used as the barrier.[\[2\]](#)
- Franz Cell Setup: The skin model is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) with continuous stirring.
- Sample Application: The formulation containing the active ingredient (e.g., L-ascorbic acid 2-glucoside) and the enhancer (e.g., DLGL) is applied to the surface of the skin in the donor compartment.
- Sampling and Analysis: Aliquots are withdrawn from the receptor solution at specified time intervals and analyzed by HPLC to determine the concentration of the permeated active ingredient. At the end of the experiment, the amount of the active ingredient retained within the skin is also quantified. The penetration flux is calculated from the steady-state portion of the cumulative amount permeated versus time plot.

Mandatory Visualization

Proposed Signaling Pathway for DLGL-Mediated Paracellular Permeability Enhancement

The following diagram illustrates a putative signaling pathway through which Sodium **Dilauramidoglutamide Lysine** (DLGL/SLG-30) may enhance paracellular permeability by downregulating the expression of the tight junction proteins claudin-1 and claudin-4. As a surfactant, DLGL is proposed to interact with the cell membrane, initiating an intracellular signaling cascade that ultimately leads to a decrease in the transcription and translation of these key claudin proteins.

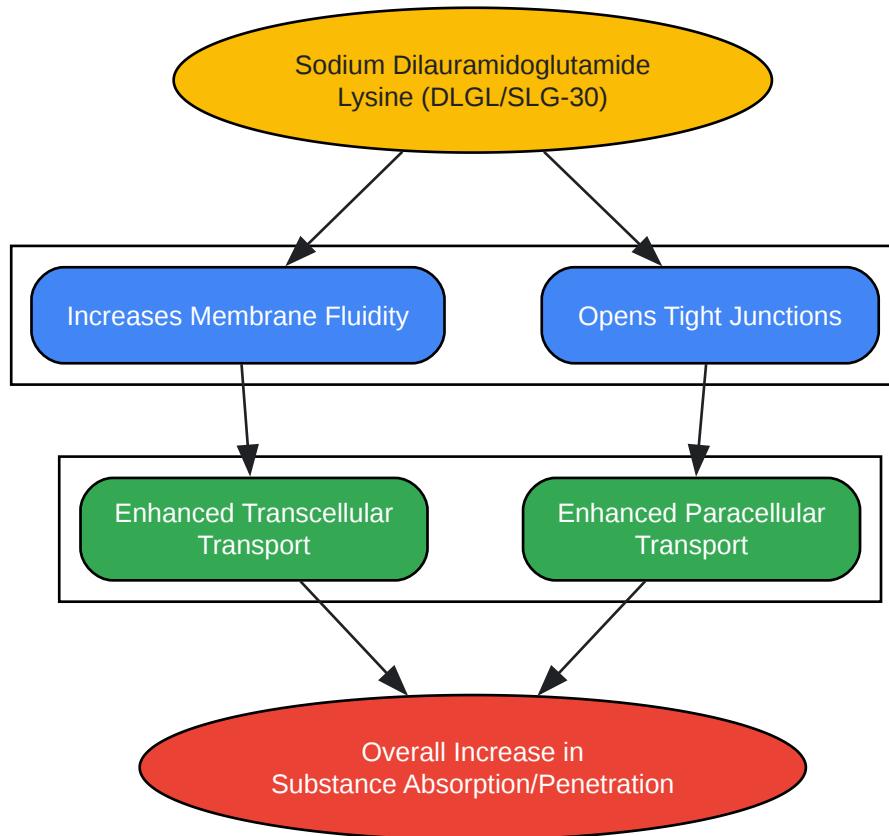


[Click to download full resolution via product page](#)

Caption: Putative signaling pathway of DLGL in enhancing paracellular permeability.

Experimental Workflow for In Vitro Skin Permeation Study

The diagram below outlines the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells to compare the efficacy of permeability enhancers.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro skin permeation analysis using Franz diffusion cells.

Logical Relationship of DLGL's Dual Mechanism of Action

This diagram illustrates the two primary mechanisms by which Sodium **Dilauramidoglutamide Lysine** is proposed to enhance the transport of substances across epithelial barriers: the transcellular and paracellular routes.

[Click to download full resolution via product page](#)

Caption: Dual mechanism of action for DLGL in enhancing epithelial transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium dilauramidoglutamide lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dilauramidoglutamide Lysine in Enhancing Intestinal and Dermal Permeability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12765534#statistical-analysis-of-comparative-data-for-dilauramidoglutamide-lysine-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com